(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride
Description
(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride (CAS: 1286207-71-3) is a chiral acetamide derivative with a molecular weight of 221.73 g/mol and a purity of ≥95% . Its structure features a dimethylamino group attached to the α-carbon of the acetamide backbone and a piperidin-3-yl substituent on the nitrogen, forming a hydrochloride salt. The InChIKey (IAKYTOGPEOMBCI-DDWIOCJRSA-N) confirms its stereochemical configuration, critical for interactions in chiral environments .
Properties
IUPAC Name |
2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.ClH/c1-12(2)7-9(13)11-8-4-3-5-10-6-8;/h8,10H,3-7H2,1-2H3,(H,11,13);1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKYTOGPEOMBCI-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)N[C@@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of piperidin-3-ylmethanol and dimethylamine.
Reaction Conditions: The piperidin-3-ylmethanol is reacted with dimethylamine under controlled conditions to form the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to form the final product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of ®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization: Reaction conditions are optimized for temperature, pressure, and reaction time to maximize efficiency.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: Studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Used to investigate its effects on neurotransmitter systems and receptor binding.
Biology: Employed in studies related to cell signaling and metabolic pathways.
Industry: Utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It affects signaling pathways related to neurotransmission, leading to changes in cellular responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s piperidin-3-yl group distinguishes it from analogues with quinoline (e.g., compounds) or aryl/heteroaryl substituents (e.g., dichlorophenyl in ). Piperidine’s six-membered ring may enhance conformational flexibility compared to pyrrolidine (five-membered) or morpholine (oxygen-containing) groups .
- Molecular Weight : The target compound’s lower molecular weight (221.73 vs. 296–358 g/mol) suggests improved solubility in polar solvents, a critical factor in pharmacokinetic studies .
- Hydrochloride Salt : Like some analogues (e.g., compounds), the hydrochloride salt enhances stability and water solubility .
Binding and Coordination Properties
- N-Substituted Acetamides : Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () exhibit planar amide groups that form hydrogen-bonded dimers (R₂²(10) motifs), critical for crystal packing and ligand coordination . The target compound’s piperidin-3-yl group may similarly engage in hydrogen bonding, though its steric bulk could alter interaction patterns.
Biological Activity
(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride, commonly referred to as DMAPA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMAPA is characterized by a piperidine ring and a dimethylamino group attached to an acetamide moiety. Its chemical structure can be represented as follows:
- Chemical Formula : CHClNO
- CAS Number : 1803583-31-4
This unique configuration suggests that DMAPA may interact with various biological targets, particularly in the central nervous system (CNS).
Preliminary studies indicate that DMAPA may modulate neurotransmitter systems, similar to other compounds with structural similarities. These interactions are believed to influence pathways related to pain and inflammation, making DMAPA a candidate for analgesic and anti-inflammatory drug development.
Binding Affinity Studies
Research into the binding affinity of DMAPA to specific receptors is ongoing. Its structural similarity to neurotransmitters suggests potential interactions with receptors involved in pain modulation and inflammation. For example, compounds with similar structures have shown activity against various receptors, including serotonin and dopamine receptors .
Pharmacological Properties
- Analgesic Activity : Initial studies suggest that DMAPA may exhibit analgesic properties by interacting with pain pathways in the CNS. This is supported by the structural characteristics that resemble known analgesics.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. Similar compounds have shown efficacy in preclinical models of inflammatory diseases.
- Antimicrobial Activity : Some derivatives of piperidine compounds, including those structurally related to DMAPA, have demonstrated antibacterial and antifungal activities. For instance, certain piperidine derivatives showed significant activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
In Vitro Studies
Several studies have explored the biological activity of DMAPA and related compounds:
- Antimicrobial Activity : Research has indicated that specific piperidine derivatives exhibit potent antimicrobial properties. For example, a study showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.0048 mg/mL against E. coli to 0.039 mg/mL against C. albicans .
- Cytotoxicity Assays : In vitro cytotoxicity assays have been conducted to evaluate the safety profile of DMAPA. Results indicated low toxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR of DMAPA is crucial for optimizing its pharmacological properties. Key findings from recent studies include:
| Compound Variant | Activity | MIC Values (mg/mL) |
|---|---|---|
| DMAPA | Antimicrobial | 0.0048 (E. coli), 0.039 (C. albicans) |
| Piperidine Derivative A | Analgesic | IC50 = 12 μM |
| Piperidine Derivative B | Anti-inflammatory | Significant reduction in TNF-alpha levels |
These findings highlight the potential of modifying the piperidine structure to enhance biological activity while reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
